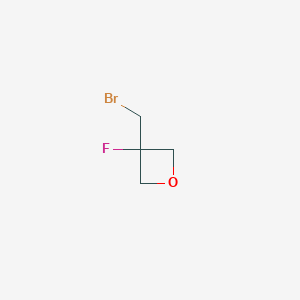

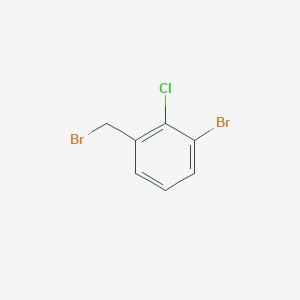

1-溴-3-(溴甲基)-2-氯苯

描述

1-Bromo-3-(bromomethyl)-2-chlorobenzene is a halogenated aromatic compound that has not been directly studied in the provided papers. However, related compounds such as 1-bromo-2-chlorobenzene and 1-bromo-4-chlorobenzene have been investigated, which can provide insights into the chemical behavior and properties of halogenated benzenes .

Synthesis Analysis

The synthesis of halogenated dienes, closely related to 1-Bromo-3-(bromomethyl)-2-chlorobenzene, can be achieved through gold-catalyzed rearrangement of propargylic carboxylates. This method is highly diastereoselective and allows for the selective promotion of a 1,2-acyloxy migration due to the presence of the halogen atom at the alkyne terminus .

Molecular Structure Analysis

The molecular structure of halogenated benzenes has been studied using various spectroscopic methods. For instance, the molecular structure of chlorobenzene and bromobenzene has been derived from NMR spectra, showing that the phenyl ring structure is closely similar between these two compounds . The crystal structure of para-bromochlorobenzene has been investigated, revealing a space group P21/a and the presence of two molecules in the unit cell .

Chemical Reactions Analysis

Halogenated benzenes participate in various chemical reactions. The diene products from the synthesis mentioned above can undergo further reactions such as Diels-Alder and cross-coupling reactions, which are essential in organic synthesis . Additionally, dissociative electron attachment to bromo-chlorobenzenes has been studied, showing that both Br- and Cl- fragment anions are formed, with the ion yields showing a pronounced temperature effect .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes have been extensively studied. For example, the vibrational investigation of 2-bromo-1, 4-dichlorobenzene (BDB) has been carried out both experimentally and theoretically, revealing higher electronic density and various molecular properties such as NMR, NBO, and natural atomic charge analyses . Similarly, the experimental and theoretical investigation of 1-bromo-4-chlorobenzene has provided information on vibrational frequencies, IR intensities, and Raman activities . The PCM/TD-DFT analysis of 1-bromo-2,3-dichlorobenzene has discussed the relationship between structure and absorption spectrum, effects of solvents, and the compound's potential as a nonlinear optical material .

科学研究应用

有机化学中的合成和表征

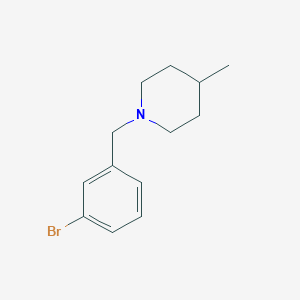

1-溴-3-(溴甲基)-2-氯苯及其衍生物主要用于有机化学领域中各种化合物的合成和表征。例如:

CCR5拮抗剂的合成:

- 它已被用于合成非肽小分子拮抗剂苯甲酰衍生物,这对于研究CCR5拮抗剂至关重要。该化合物在合成过程中起到了关键的前体作用,突显了它在开发新型治疗剂中的重要性(H. Bi, 2015)。

- 在另一项研究中,类似的途径被用来合成N-烯丙基-4-哌啶基苯甲酰衍生物。这些产物的结构和生物活性得到了严格的表征,展示了该化合物在创造具有生物活性的物质中的实用性(Cheng De-ju, 2014)。

- 制备和表征N-烯丙基-N-(1-(5-溴-2-((4-氯苄氧基)苯基)哌啶-4-基)-4-氯苯甲酰胺是另一个例子,其中该化合物被用作CCR5拮抗剂合成中的中间体,进行了全面的结构表征(H. Bi, 2014)。

结构表征和合成优化:

- 该化合物还参与了关于溴甲基苯衍生物溶剂化合物的研究。这些研究对于理解晶体结构和分子构象至关重要,这在材料科学和化学中是基础性的(P. Szlachcic, W. Migda, K. Stadnicka, 2007)。

- 研究了1-溴-3-氯苯及相关化合物的解离性电子附加的温度依赖性,揭示了这些分子在不同条件下的行为的关键见解,这对于光谱学和材料科学等领域的应用至关重要(M. Mahmoodi-Darian et al., 2010)。

在燃料电池和聚合物化学中的应用:

- 研究了溴甲烷对质子交换膜燃料电池性能的影响,与1-溴-3-(溴甲基)-2-氯苯相关。了解这类化合物与燃料电池的相互作用对于提高性能和耐久性至关重要(Yunfeng Zhai et al., 2016)。

- 其衍生物也用于迈克尔诱导的Ramberg-Bäcklund反应,这是有机合成中重要的化学反应,特别是在从简单分子中创建复杂分子方面(V. Vasin, I. Y. Bolusheva, V. V. Razin, 2003)。

安全和危害

未来方向

属性

IUPAC Name |

1-bromo-3-(bromomethyl)-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2Cl/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJLMWJGHJAMKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(bromomethyl)-2-chlorobenzene | |

CAS RN |

1044256-89-4 | |

| Record name | 1-Bromo-3-(bromomethyl)-2-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1289155.png)